![molecular formula C14H14FN3O B4285979 N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Overview
Description
N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea, commonly known as FEPU, is a synthetic compound that has been extensively studied for its potential application in scientific research. FEPU is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system.
Mechanism of Action
FEPU works by binding to the α7 N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea and preventing the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the receptor and the downstream signaling pathways that it activates. The exact mechanism of action of FEPU is still not fully understood, but it is believed to involve the disruption of the conformational changes that occur during receptor activation.
Biochemical and Physiological Effects
FEPU has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that FEPU inhibits the activation of the α7 N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea by acetylcholine, resulting in the inhibition of downstream signaling pathways. In vivo studies have shown that FEPU can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. FEPU has also been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
FEPU has several advantages for use in lab experiments. It is a highly selective antagonist of the α7 N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. FEPU is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, FEPU does have some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its usefulness in certain applications.
Future Directions
There are several future directions for research on FEPU. One area of interest is the development of more potent and selective α7 N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea antagonists based on the structure of FEPU. Another area of interest is the investigation of the therapeutic potential of FEPU in various disease models, including Alzheimer's disease, schizophrenia, and sepsis. Additionally, further studies are needed to fully understand the mechanism of action of FEPU and its effects on downstream signaling pathways.
Scientific Research Applications
FEPU has been extensively studied for its potential application in scientific research. The compound has been shown to be a selective antagonist of the α7 N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea, which is involved in a wide range of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. FEPU has been used in several studies to investigate the role of the α7 N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea in these processes.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10(13-4-2-3-9-16-13)17-14(19)18-12-7-5-11(15)6-8-12/h2-10H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMGXUMRRFTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[1-(pyridin-2-yl)ethyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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